
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide is a complex organic compound that belongs to the class of quinuclidinium derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves several steps. The primary synthetic route includes the reaction of quinuclidine with methyl iodide to form the quaternary ammonium salt. This intermediate is then reacted with diethyl(2-hydroxyethyl)methylammonium iodide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center. Common reagents for these reactions include halides, thiols, and amines.
Aplicaciones Científicas De Investigación
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases to improve reaction rates and yields.
Biology: The compound has been studied for its potential as a cholinergic receptor ligand, which could have implications for the development of new drugs targeting neurological disorders.
Medicine: Research has explored its use in the synthesis of antimuscarinic agents, which are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).
Industry: It is used in the production of anion exchange membranes, which are essential components in fuel cells and water electrolyzers.
Mecanismo De Acción
The mechanism of action of Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide involves its interaction with specific molecular targets. As a cholinergic receptor ligand, it binds to acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction can affect various physiological processes, including muscle contraction and cognitive function.
Comparación Con Compuestos Similares
Quinuclidinium, 3-carboxy-1-methyl-, iodide, ester with diethyl(2-hydroxyethyl)methylammonium iodide can be compared with other quinuclidinium derivatives, such as:
3-Quinuclidinol: This compound is a precursor to many antimuscarinic agents and has similar applications in medicinal chemistry.
Cinchona Quinuclidinium Salts: These salts are used as asymmetric phase transfer catalysts in organic synthesis, offering high enantioselectivity and efficiency.
The uniqueness of this compound lies in its specific structural features and its ability to act as a versatile catalyst and receptor ligand, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
13435-69-3 |
|---|---|
Fórmula molecular |
C16H32I2N2O2 |
Peso molecular |
538.25 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-3-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C16H32N2O2.2HI/c1-5-17(3,6-2)11-12-20-16(19)15-13-18(4)9-7-14(15)8-10-18;;/h14-15H,5-13H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
PFGZYKXIUPPVPI-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C1C[N+]2(CCC1CC2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


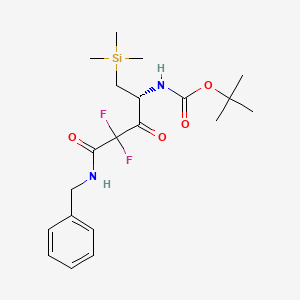

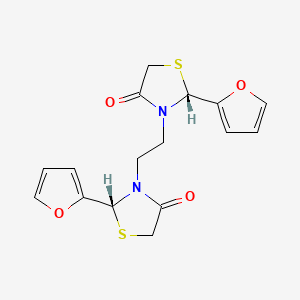
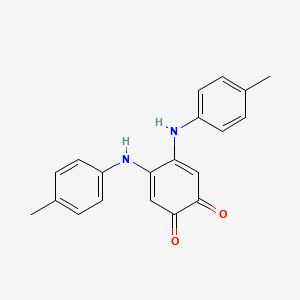
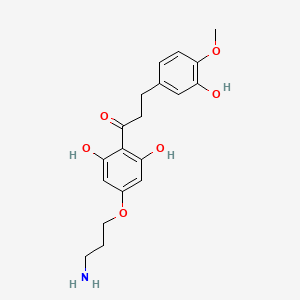
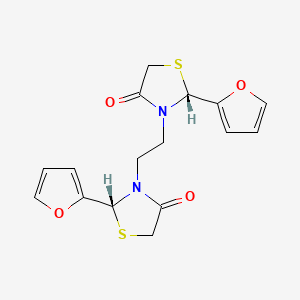
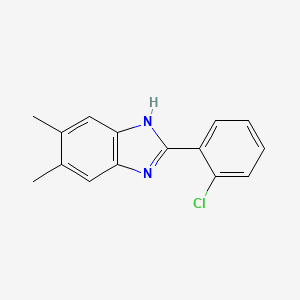
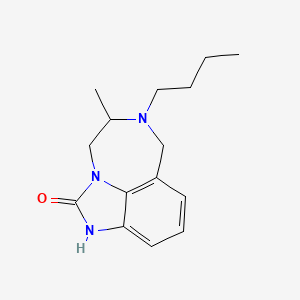
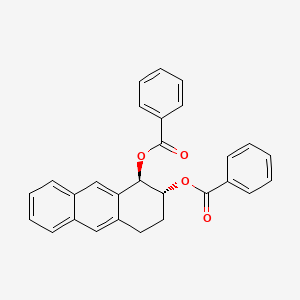

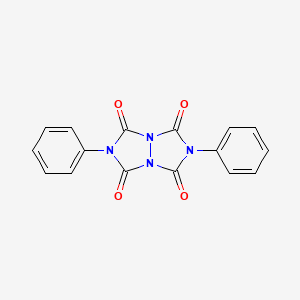
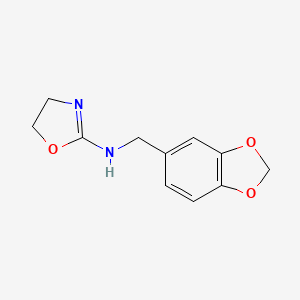
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)

